molecular formula C23H22N4O2S4 B11628406 4-{[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide

4-{[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide

Cat. No.: B11628406
M. Wt: 514.7 g/mol
InChI Key: KCWFCSAAPPASKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-{[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide” is a complex organic compound that features a unique combination of functional groups, including a quinoline derivative, a thiazole ring, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-{[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide” typically involves multi-step organic reactions. The key steps may include:

    Formation of the quinoline derivative: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thiazole ring: This step may involve the reaction of a suitable thioamide with a halogenated precursor.

    Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the benzenesulfonamide moiety.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and dithioloquinoline rings.

    Reduction: Reduction reactions may target the imine or sulfonamide groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, the compound may be investigated for its potential as a pharmaceutical agent. The presence of the quinoline and thiazole rings suggests possible activity against certain pathogens or diseases.

Medicine

Medicinal applications may include the development of new drugs targeting specific enzymes or receptors. The sulfonamide group is known for its antibacterial properties, which could be explored further.

Industry

In industry, the compound may be used in the development of new materials with specific electronic or optical properties. Its complex structure could contribute to the design of advanced polymers or nanomaterials.

Mechanism of Action

The mechanism of action of “4-{[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The quinoline and thiazole rings could facilitate binding to these targets, while the sulfonamide group may enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds with similar quinoline structures, such as chloroquine or quinine.

    Thiazole derivatives: Compounds like thiazole orange or thiamine.

    Sulfonamides: Other sulfonamide-containing drugs, such as sulfamethoxazole or sulfasalazine.

Uniqueness

The uniqueness of “4-{[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide” lies in its combination of these three distinct functional groups. This combination may confer unique properties, such as enhanced biological activity or specific reactivity in chemical synthesis.

Properties

Molecular Formula

C23H22N4O2S4

Molecular Weight

514.7 g/mol

IUPAC Name

4-[(4,4,7,8-tetramethyl-5H-dithiolo[3,4-c]quinolin-1-ylidene)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C23H22N4O2S4/c1-13-11-17-18(12-14(13)2)26-23(3,4)20-19(17)21(32-31-20)25-15-5-7-16(8-6-15)33(28,29)27-22-24-9-10-30-22/h5-12,26H,1-4H3,(H,24,27)

InChI Key

KCWFCSAAPPASKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)NC(C3=C2C(=NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5)SS3)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.